(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Description
This compound is a highly complex polycyclic ether derivative characterized by a heptacyclic framework with 12 hydroxyl (-OH) groups and six bromomethyl (-CH₂Br) substituents. The bromomethyl groups enhance electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions, while the hydroxyl groups confer solubility in polar solvents and hydrogen-bonding capabilities .
Properties
IUPAC Name |
(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54Br6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2/t7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIHGELJTCLTHO-JSPYPFAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@H](O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54Br6O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (1S,3S,...)-5,10,...-dodecol is a complex polycyclic structure with significant potential in various biological applications due to its unique chemical properties. This article explores its biological activity based on available research findings.
- Molecular Formula : C48H72Br8O32
- Molecular Weight : 1800.3 g/mol
- XLogP3 : -5.6 (indicating high polarity)
- Hydrogen Bond Donor Count : 16
- Hydrogen Bond Acceptor Count : 32
- Rotatable Bond Count : 8
This compound's structure includes multiple bromomethyl groups which can influence its biological interactions and solubility.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance:
- A study showed that brominated compounds can disrupt bacterial cell membranes and inhibit growth by altering membrane permeability .
- Another investigation into polybrominated diphenyl ethers revealed their effectiveness against various pathogens due to their ability to interfere with cellular processes .
Anticancer Effects
The compound's structural complexity may also contribute to anticancer properties:
- Certain dodecaoxaheptacyclo compounds have been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation .
- In vitro studies demonstrated that derivatives of similar polycyclic compounds could inhibit tumor cell proliferation by modulating signaling pathways related to cell cycle regulation .
Cytotoxicity and Safety Profile
Assessing the safety profile of such compounds is crucial:
- Preliminary toxicity assays indicated that while some brominated compounds exhibit cytotoxic effects on cancer cells at therapeutic concentrations, they may also affect normal cells at higher doses .
- Further studies are needed to establish a clear dose-response relationship and understand the mechanisms behind cytotoxicity.
Case Studies
Scientific Research Applications
The compound (1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol is a complex chemical structure with potential applications across several scientific fields. This article aims to explore its applications in detail.
Structural Overview
- Molecular Formula : C₄₈H₇₂Br₈O₃₂
- Molecular Weight : 1800.3 g/mol
- XLogP3 : -5.6
- Hydrogen Bond Donor Count : 16
- Hydrogen Bond Acceptor Count : 32
- Rotatable Bond Count : 8
- Topological Polar Surface Area : 471 Ų
This compound features a highly branched structure with multiple bromomethyl groups and ether linkages that contribute to its unique properties.
Drug Delivery Systems
The compound's unique structural attributes allow it to function as a carrier for drug delivery systems. The presence of multiple bromomethyl groups can facilitate conjugation with various therapeutic agents. Research indicates that similar compounds can enhance the solubility and bioavailability of poorly soluble drugs by forming inclusion complexes or micelles.
Supramolecular Chemistry
In supramolecular chemistry applications, this compound can act as a host molecule due to its cavity-like structure formed by the heptacyclo framework. It can encapsulate guest molecules effectively and has potential uses in sensors and catalysis.
Nanotechnology
Due to its large surface area and functional groups available for modification, the compound can be utilized in nanotechnology for creating nanocarriers or nanocomposites. Its ability to interact with various materials makes it suitable for applications in drug delivery and imaging agents.
Material Science
The compound may serve as a precursor for synthesizing advanced materials with specific properties such as increased thermal stability or enhanced mechanical strength due to its complex structure and bonding characteristics.
Environmental Applications
Given its potential to form stable complexes with heavy metals or organic pollutants through its functional groups and structural arrangement, this compound could be investigated for use in environmental remediation efforts.
Case Study 1: Drug Delivery Enhancement
A study demonstrated that similar brominated compounds improved the solubility of hydrophobic drugs when used as carriers in liposomal formulations. The study highlighted the importance of structural modifications in enhancing drug release profiles and targeting capabilities.
Case Study 2: Supramolecular Host Systems
Research on calixarene derivatives has shown that compounds with similar frameworks can selectively bind ions or small organic molecules. These findings suggest that the discussed compound could be explored for developing selective sensors in environmental monitoring.
Case Study 3: Nanocomposite Development
Investigations into the use of complex polyether compounds in creating nanocomposites revealed enhanced mechanical properties when integrated into polymer matrices. The structural complexity of such compounds contributes significantly to the resulting material's performance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Polycyclic Ethers
Compound A : (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-...-hexadecol
- Key Differences: Contains eight hydroxymethyl (-CH₂OH) groups vs. six bromomethyl groups in the target compound. Larger framework (hexadecaoxanonacyclo vs. dodecaoxaheptacyclo). Higher polarity due to increased hydroxyl density, reducing compatibility with nonpolar solvents .
Compound B: 3,6,9,15,18,21,27,30,33-Nonaisopropyl-12,24,36-trimethyl-...-dodecone
- Key Differences :
Functional Group Comparison
Research Findings and Limitations
- Supramolecular Potential: The hydroxyl-rich framework of the target compound could enable host-guest interactions with metal ions, akin to crown ethers, but bromine’s steric bulk may reduce binding efficiency compared to smaller halogens (e.g., -CH₂Cl) .
- Stability : Bromomethyl groups are prone to hydrolysis under basic conditions, limiting applications in aqueous environments. Hydroxymethyl analogues (Compound A) exhibit superior stability in physiological pH ranges .
- Computational Insights : Clustering algorithms (e.g., Butina) classify the target compound as a "dark chemical matter" due to its structural complexity and lack of prior bioactivity data, necessitating cautious exploration .
Q & A
Basic: How can the stereochemical configuration of the compound be confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for determining stereochemistry. For this compound, single-crystal X-ray diffraction (SCXRD) should be performed to resolve the absolute configuration of the 12 stereocenters. Key steps include:
- Growing high-quality crystals via vapor diffusion with solvents of varying polarity (e.g., acetonitrile/water mixtures).
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement using software like SHELXL, with attention to Flack parameters to confirm enantiopurity .
Reference Techniques: SCXRD, solvent screening, low-temperature data collection.
Basic: What synthetic strategies are effective for introducing bromomethyl groups in macrocyclic ethers?
Methodological Answer:
Bromomethylation typically involves radical bromination or nucleophilic substitution. For this compound:
- Use N-bromosuccinimide (NBS) under UV light in CCl₄ to selectively brominate methyl groups.
- Monitor reaction progress via ¹H NMR to track the disappearance of methyl (δ 1.2–1.5 ppm) and appearance of bromomethyl signals (δ 3.4–3.7 ppm).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
Key Parameters: NBS concentration, UV exposure time, solvent polarity.
Advanced: How can AI-driven molecular dynamics (MD) simulations optimize reaction conditions for this compound?
Methodological Answer:
Integrate AI with MD simulations (e.g., using COMSOL Multiphysics) to predict optimal bromination pathways:
- Train neural networks on existing kinetic data to model substituent effects on reaction rates.
- Simulate solvent interactions using quantum mechanics/molecular mechanics (QM/MM) hybrid models.
- Validate predictions with high-throughput experimentation (HTE) robots, iterating between simulations and lab data .
Example Workflow:
| Step | Tool/Technique | Output |
|---|---|---|
| 1 | AI-MD Simulation | Predicted activation energy |
| 2 | HTE Validation | Experimental yield correlation |
| 3 | Parameter Adjustment | Optimized temperature/solvent |
Advanced: How to resolve contradictions in bromination yields reported across studies?
Methodological Answer:
Discrepancies often arise from unaccounted variables like trace moisture or oxygen. Mitigation steps:
- Replicate experiments under inert atmospheres (argon/glovebox).
- Use design of experiments (DoE) to isolate factors (e.g., temperature, reagent purity).
- Apply statistical models (ANOVA, partial least squares) to identify confounding variables .
Table: Example DoE for Yield Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 25°C | 60°C |
| NBS Purity | 95% | 99.9% |
| Solvent | CCl₄ | CH₂Cl₂ |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹³C NMR : Identify bromomethyl carbons (δ 30–35 ppm) and ether oxygens (δ 65–75 ppm).
- HRMS (ESI+) : Confirm molecular ion [M+Na]⁺ with isotopic pattern matching six bromine atoms.
- IR Spectroscopy : Detect C-Br stretches (500–600 cm⁻¹) and hydroxyl groups (broad ~3400 cm⁻¹) .
Advanced: How do solvent polarity and temperature gradients affect regioselectivity in bromomethylation?
Methodological Answer:
- Polar Solvents (e.g., DMF) : Stabilize transition states, favoring equatorial bromination.
- Nonpolar Solvents (e.g., hexane) : Promote axial attack due to reduced solvation.
- Temperature Effects : Lower temps (0–10°C) enhance kinetic control, while higher temps (50°C) favor thermodynamic products. Validate via in-situ Raman spectroscopy .
Advanced: What statistical models best analyze multi-step synthesis efficiency?
Methodological Answer:
- Multivariate Regression : Correlate reaction time, catalyst loading, and solvent polarity with yield.
- Principal Component Analysis (PCA) : Reduce dimensionality in HTE datasets.
- Bayesian Optimization : Predict optimal conditions for steps like crystallization .
Basic: Why are protecting groups critical in stepwise synthesis?
Methodological Answer:
Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) prevent undesired side reactions during bromination. Deprotection with tetrabutylammonium fluoride (TBAF) ensures high yields .
Advanced: Can high-throughput experimentation (HTE) accelerate reaction optimization?
Methodological Answer:
Yes. Use robotic platforms to screen 100+ conditions in parallel:
- Vary solvents, catalysts, and temperatures.
- Analyze outputs via LC-MS for rapid yield assessment.
- Integrate with AI for real-time adaptive design .
Basic: What crystallization methods are optimal for isolating this compound?
Methodological Answer:
- Slow Evaporation : Use ethyl acetate/hexane mixtures to grow large crystals for SCXRD.
- Anti-Solvent Diffusion : Add methanol to saturated acetonitrile solutions.
- Temperature Cycling : Alternate between 4°C and 25°C to enhance crystal quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
